5-Bromo-5,5-difluoropentanoic acid

Description

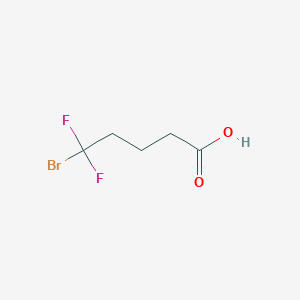

5-Bromo-5,5-difluoropentanoic acid is an organofluorine compound characterized by a pentanoic acid backbone substituted with bromine and two fluorine atoms at the C5 position. The bromine atom at C5 likely facilitates nucleophilic substitution reactions, while the fluorine atoms enhance metabolic stability and lipophilicity, traits critical in drug design .

Properties

IUPAC Name |

5-bromo-5,5-difluoropentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrF2O2/c6-5(7,8)3-1-2-4(9)10/h1-3H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKMPULPKROPQOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CC(F)(F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-5,5-difluoropentanoic acid typically involves the bromination and fluorination of pentanoic acid derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution on the pentanoic acid chain .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These methods are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-5,5-difluoropentanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Strong oxidizing agents like potassium permanganate can be employed to oxidize the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce corresponding carboxylic acids and alcohols .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-5,5-difluoropentanoic acid is utilized as a key intermediate in the synthesis of fluorinated amino acids and peptides. These compounds are significant in drug development due to their enhanced metabolic stability and bioactivity. Fluorinated amino acids can influence the conformational properties of peptides, making them valuable for designing therapeutics that target specific biological pathways.

Case Study:

A study demonstrated the synthesis of fluorinated peptides using this compound as a precursor. The incorporation of fluorine atoms was shown to enhance the peptide's binding affinity to target proteins, highlighting its potential in developing new drugs for diseases such as cancer and metabolic disorders .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create complex molecules efficiently. The bromine and fluorine substituents provide sites for further functionalization, making it an attractive option for synthesizing more intricate structures.

Synthesis Example:

The compound can be used in nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles, leading to the formation of new carbon chains or functional groups. This property is particularly useful in creating diverse libraries of chemical compounds for pharmaceutical screening .

Materials Science

In materials science, this compound has been explored for its potential use in creating advanced materials with specific thermal and mechanical properties. The introduction of fluorine atoms can enhance the chemical resistance and stability of polymers, making them suitable for high-performance applications.

Research Findings:

Recent studies have indicated that polymers modified with fluorinated compounds exhibit improved hydrophobicity and thermal stability compared to their non-fluorinated counterparts. This makes them ideal candidates for coatings and other applications where durability is essential .

Comparative Data Table

| Application Area | Key Benefits | Examples of Use |

|---|---|---|

| Medicinal Chemistry | Enhanced binding affinity; metabolic stability | Synthesis of fluorinated peptides |

| Organic Synthesis | Versatile building block; multiple functionalizations | Creation of diverse chemical libraries |

| Materials Science | Improved chemical resistance; thermal stability | Development of advanced coatings and polymers |

Mechanism of Action

The mechanism by which 5-Bromo-5,5-difluoropentanoic acid exerts its effects involves interactions with specific molecular targets. The bromine and fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 5-bromo-5,5-difluoropentanoic acid with related compounds:

| Compound Name | Molecular Formula | Functional Groups | Key Structural Features |

|---|---|---|---|

| This compound | C₅H₇BrF₂O₂ | Carboxylic acid, Br, F₂ at C5 | Aliphatic chain with halogenation |

| 5-Bromo-4,4,5,5-tetrafluoropentanoic acid | C₅H₅BrF₄O₂ | Carboxylic acid, Br, F₄ at C4/C5 | Additional fluorination at C4 |

| 4-Amino-5,5-difluoropentanoic acid | C₅H₉F₂NO₂ | Carboxylic acid, NH₂ at C4, F₂ at C5 | Amino group introduces basicity |

| 5-Bromo-2,4-difluorobenzoic acid | C₇H₃BrF₂O₂ | Aromatic carboxylic acid, Br, F₂ | Aromatic ring with meta-halogenation |

Key Observations :

- Halogenation Impact: The bromine in this compound and its tetrafluoro analog enhances electrophilicity at C5, enabling nucleophilic substitutions (e.g., with carbanions, as seen in bromouracil derivatives ).

- Aromatic vs. Aliphatic Systems: 5-Bromo-2,4-difluorobenzoic acid (aromatic) exhibits distinct reactivity, such as electrophilic aromatic substitution, unlike the aliphatic pentanoic acid derivatives. Its synthesis via bromination of 2,4-difluorobenzonitrile achieves >97% purity with optimized brominating agents (e.g., N-bromosuccinimide) .

- Amino Substitution: Replacing bromine with an amino group (as in 4-amino-5,5-difluoropentanoic acid) shifts reactivity toward peptide coupling or zwitterionic interactions, increasing solubility in polar solvents .

Industrial and Pharmacological Relevance

- Agrochemicals : Brominated benzoic acid derivatives (e.g., 5-bromo-2,4-difluorobenzoic acid) serve as intermediates in herbicides and fungicides due to their stability and bioactivity .

- Pharmaceuticals: The amino-substituted variant (4-amino-5,5-difluoropentanoic acid) may act as a γ-aminobutyric acid (GABA) analog or protease inhibitor precursor .

Biological Activity

5-Bromo-5,5-difluoropentanoic acid (CAS Number: 2418642-46-1) is a fluorinated organic compound that has garnered attention due to its potential biological activities. This compound features both bromine and fluorine substituents, which are known to influence its reactivity and biological properties. This article reviews the current understanding of the biological activity of this compound based on diverse research findings.

- IUPAC Name : this compound

- Molecular Formula : C5H7BrF2O2

- Molecular Weight : 209.01 g/mol

- Purity : ≥95%

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its effects on metabolic processes and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with similar structural features to this compound exhibit antimicrobial properties. For instance, studies have shown that fluorinated compounds can enhance antimicrobial efficacy due to increased lipophilicity and the ability to form hydrogen bonds .

GPR120 Agonism and Metabolic Effects

Recent patents have highlighted the role of this compound as a GPR120 agonist. GPR120 is a G-protein coupled receptor involved in the regulation of metabolic processes such as insulin sensitivity and inflammation. Activation of this receptor has been linked to increased production of GLP-1 (glucagon-like peptide-1), which plays a crucial role in glucose metabolism .

Case Studies

- GPR120 Activation : A study demonstrated that derivatives similar to this compound could promote GLP-1 secretion in gastrointestinal tissues, suggesting potential applications in treating metabolic disorders like diabetes and obesity .

- Inflammatory Response Modulation : Another study indicated that compounds acting on GPR120 could reduce inflammatory responses in macrophages, highlighting their therapeutic potential in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.